molecular formula C12H18N2OS B2704744 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine CAS No. 2196214-16-9

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine

Cat. No.: B2704744
CAS No.: 2196214-16-9
M. Wt: 238.35
InChI Key: QROODKZXNBSORA-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine is a novel, synthetically accessible 3,6-disubstituted pyridazine derivative intended for research use in drug discovery. This compound belongs to a class of heterocycles recognized as a privileged scaffold in medicinal chemistry, with particular promise in the development of targeted anticancer agents . Scientific literature indicates that 3,6-disubstituted pyridazine analogs can function as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzymatic target critically involved in cell cycle progression and often dysregulated in various human malignancies . Researchers are exploring such compounds for their potential to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) in cancer cell lines, including aggressive breast cancer models . The structural features of this compound—a tert-butyl group at the 3-position and a thiolan-3-yloxy moiety at the 6-position—are designed to optimize binding interactions within enzyme active sites and improve physicochemical properties for better drug-likeness. This chemical entity is offered exclusively for laboratory research to investigate its mechanism of action, pharmacokinetics, and efficacy in disease models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-tert-butyl-6-(thiolan-3-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-12(2,3)10-4-5-11(14-13-10)15-9-6-7-16-8-9/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROODKZXNBSORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine typically involves the reaction of a pyridazine derivative with a thiolan-3-yloxy group under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being explored for its potential use in drug discovery and development.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The tert-butyl group and thiolan ring may play a role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Pyridazine derivatives exhibit diverse biological and physicochemical properties influenced by substituents. Theoretical studies on pyridazine analogues highlight that substituents alter electrostatic properties near nitrogen atoms, affecting reactivity and binding interactions . For example:

  • 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine : The tert-butyl group enhances steric shielding and lipophilicity, while the thiolan-3-yloxy group introduces a sulfur atom capable of hydrogen bonding or polar interactions.
Table 1: Structural Comparison of Pyridazine Derivatives
Compound Name Substituents Molecular Weight Key Features
This compound tert-butyl (C3), thiolan-3-yloxy (C6) Not reported Sulfur-containing ether, bulky tert-butyl
HB614 tert-butyl, pyrrolidin-1-yl, fluorine 281.33 Fluorine enhances polarity
6b () 4’-tolyl (C3 and C6) Not reported Aromatic substituents, triazole ring

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in this compound increases logP compared to HB614 (fluorine reduces lipophilicity) .
  • Solubility : Thiolan-3-yloxy’s ether linkage may improve aqueous solubility relative to halogenated derivatives (e.g., 9b in ) .

Biological Activity

3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group, a thiolan ring, and a pyridazine ring. Its synthesis typically involves the reaction of a pyridazine derivative with a thiolan-3-yloxy group under basic conditions, optimizing for yield and purity during industrial production processes.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Binding Affinity : The tert-butyl group and thiolan ring may enhance binding affinity to specific enzymes or receptors involved in critical biochemical pathways.
  • Modulation of Pathways : It may modulate pathways associated with cell proliferation, apoptosis, and angiogenesis, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that derivatives of pyridazines, including this compound, exhibit significant anticancer activities. For instance, studies have shown that similar pyridazine compounds can inhibit cell proliferation in various cancer cell lines:

  • In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase .
CompoundCell LineIC50 (μM)Mechanism
11lT-47D2.7Apoptosis induction
11mMDA-MB-2312.5Cell cycle arrest

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities such as:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific data on this compound is limited.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in tumor progression .

Case Studies

A notable study focused on the synthesis and evaluation of a series of 3,6-disubstituted pyridazines, which included compounds structurally related to this compound. The findings highlighted:

  • Antitumor Activity : Certain derivatives displayed potent antitumor effects in vitro.
  • Mechanistic Insights : The study employed molecular docking techniques to predict interactions with cyclin-dependent kinase 2 (CDK2), suggesting that these compounds could serve as CDK inhibitors .

Q & A

Q. What are the key considerations for designing synthetic routes for 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine?

Methodological Answer: Synthetic route design should integrate computational reaction path searches (e.g., quantum chemical calculations) with experimental validation to minimize trial-and-error approaches. For example, ICReDD’s methodology employs quantum calculations to predict feasible intermediates and transition states, narrowing down optimal reaction conditions (e.g., solvent, temperature, catalyst) before lab testing . Key parameters include steric effects from the tert-butyl group and nucleophilic reactivity of the thiolan-3-yloxy moiety.

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal decomposition. For hydrolytic stability, conduct accelerated degradation experiments in buffered solutions (pH 1–12) with HPLC monitoring. Cross-reference results with computational predictions of bond dissociation energies (BDEs) for the thioether and pyridazine moieties .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For NMR, focus on distinguishing tert-butyl protons (singlet at ~1.3 ppm) and thiolan-3-yloxy protons (multiplet in the 3–5 ppm range). Purity validation requires HPLC with UV/Vis detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data for this compound?

Methodological Answer: When experimental data conflicts (e.g., unexpected regioselectivity), density functional theory (DFT) can model reaction pathways to identify kinetic vs. thermodynamic control. For example, if sulfoxide formation contradicts expected thioether stability, compute transition states for oxidation pathways and compare activation energies. Use software like Gaussian or ORCA for simulations, validated with isotopic labeling experiments .

Q. What factorial design approaches optimize reaction yields for derivatives of this compound?

Methodological Answer: Apply a central composite design (CCD) to evaluate factors like catalyst loading (0.1–5 mol%), temperature (25–120°C), and solvent polarity (dielectric constant ε = 4–40). Use response surface methodology (RSM) to model interactions between variables. For example, a 2^3 factorial design with axial points can identify nonlinear effects of tert-butyl steric hindrance on reaction kinetics .

Q. How do heterogeneous reaction conditions (e.g., solid-supported catalysts) impact the scalability of pyridazine-based reactions?

Methodological Answer: Test immobilized catalysts (e.g., Pd/C or polymer-supported bases) in flow reactors to assess mass transfer limitations. Monitor reaction efficiency via inline IR spectroscopy. Compare turnover frequencies (TOF) with batch reactions. For tert-butyl-containing substrates, pore size of the catalyst support must accommodate steric bulk to prevent diffusion bottlenecks .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data across different batches?

Methodological Answer: Use multivariate analysis (e.g., PCA or PLS regression) to correlate batch-specific impurities (e.g., residual solvents or unreacted thiolan-3-ol) with NMR/HRMS anomalies. Cross-validate with X-ray crystallography if single crystals are obtainable. Contradictions in tert-butyl group orientation may indicate conformational polymorphism .

Q. What statistical methods validate the reproducibility of synthetic protocols for this compound?

Methodological Answer: Implement a nested ANOVA design to partition variance between inter-lab vs. intra-lab reproducibility. For example, three independent labs each performing triplicate syntheses can quantify systemic vs. random errors. Report confidence intervals (95% CI) for yields and purity metrics .

Experimental Design and Safety

Q. What safety protocols are critical when handling thiolan-3-yloxy intermediates?

Methodological Answer: Thiolan-3-yloxy derivatives may release H2S under acidic conditions. Conduct reactions in fume hoods with H2S gas detectors. Use scavengers (e.g., metal oxides) in waste streams. Follow protocols from institutional Chemical Hygiene Plans, including PPE (nitrile gloves, face shields) and emergency neutralization procedures .

Computational and Data Management

Q. How can chemical software improve reaction optimization for this compound?

Methodological Answer: Tools like Schrödinger’s Maestro or ADF Chemistry Suite enable virtual screening of reaction conditions. For example, simulate solvent effects on tert-butyl group conformation using COSMO-RS models. Machine learning platforms (e.g., ChemOS) can predict optimal catalyst-substrate combinations from historical data .

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